Methyl 3-(benzyloxy)-5-methoxythiophene-2-carboxylate
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Overview
Description
Methyl 3-(benzyloxy)-5-methoxythiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzyloxy)-5-methoxythiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the Benzyloxy and Methoxy Groups: The benzyloxy and methoxy groups can be introduced through nucleophilic substitution reactions. For example, the benzyloxy group can be introduced by reacting the thiophene derivative with benzyl bromide in the presence of a base like potassium carbonate.
Esterification: The carboxylate ester group can be formed by reacting the carboxylic acid derivative of thiophene with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 3-(benzyloxy)-5-methoxythiophene-2-carboxylate can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol. Lithium aluminum hydride is a common reducing agent for this purpose.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group. For example, it can react with nucleophiles like amines to form amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl bromide, potassium carbonate, amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, ethers.
Scientific Research Applications
Methyl 3-(benzyloxy)-5-methoxythiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives, which are studied for their electronic properties.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of Methyl 3-(benzyloxy)-5-methoxythiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and methoxy groups can influence the compound’s binding affinity and specificity. In materials science, its electronic properties are influenced by the conjugated thiophene ring, which can participate in charge transport processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(benzyloxy)-5-methoxythiophene-2-carboxylate: Unique due to the presence of both benzyloxy and methoxy groups, which can modulate its chemical and biological properties.
Methyl 3-(benzyloxy)-thiophene-2-carboxylate: Lacks the methoxy group, which may result in different reactivity and applications.
Methyl 5-methoxythiophene-2-carboxylate:
Uniqueness
This compound is unique due to the combination of benzyloxy and methoxy groups on the thiophene ring. This combination can enhance its solubility, reactivity, and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H14O4S |
---|---|
Molecular Weight |
278.33 g/mol |
IUPAC Name |
methyl 5-methoxy-3-phenylmethoxythiophene-2-carboxylate |
InChI |
InChI=1S/C14H14O4S/c1-16-12-8-11(13(19-12)14(15)17-2)18-9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 |
InChI Key |
HCENFLPHYUAKMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(S1)C(=O)OC)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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